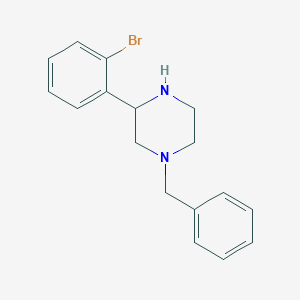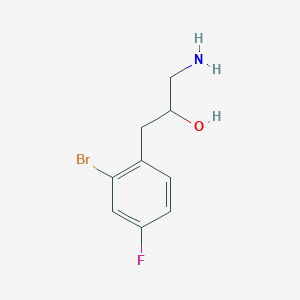
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrFNO It is a derivative of propanol, featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-bromo-4-fluoroaniline, undergoes a series of reactions to introduce the amino and hydroxyl groups at the desired positions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-one, while substitution with sodium azide could produce 1-Amino-3-(2-azido-4-fluorophenyl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target proteins, potentially modulating their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-3-(2-bromo-4-chlorophenyl)propan-2-ol
- 1-Amino-3-(2-bromo-4-methylphenyl)propan-2-ol
- 1-Amino-3-(2-bromo-4-nitrophenyl)propan-2-ol
Uniqueness
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research applications.
Eigenschaften
Molekularformel |
C9H11BrFNO |
|---|---|
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-9-4-7(11)2-1-6(9)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2 |
InChI-Schlüssel |
LIBZYBWDTWMCKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


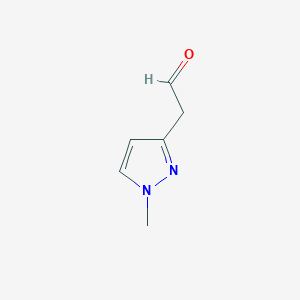
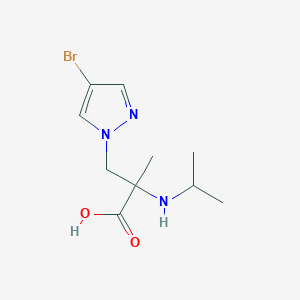
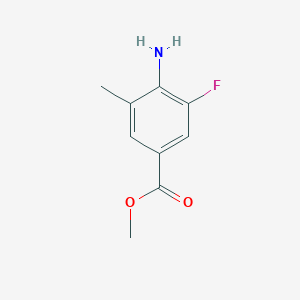

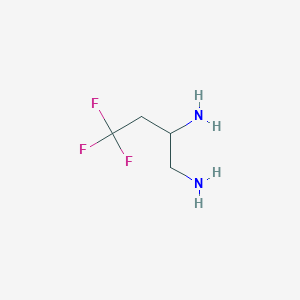
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
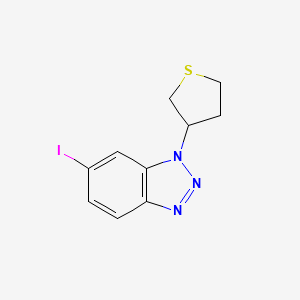
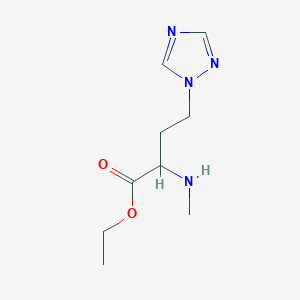
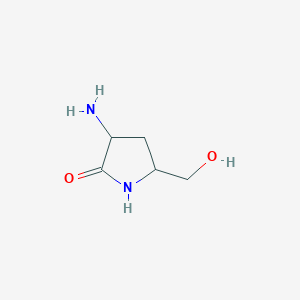
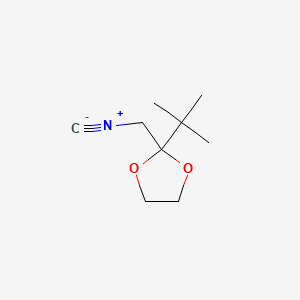
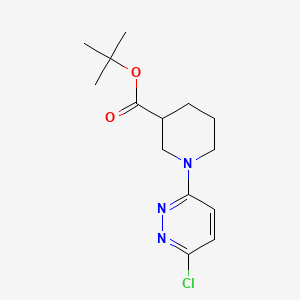
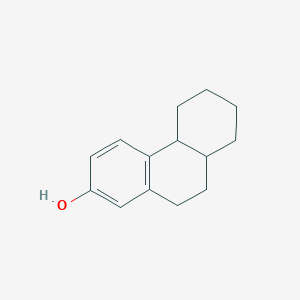
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
